Tyrosinase Inhibition: 5-Methoxy-2-mercaptobenzimidazole Is ~667‑Fold More Potent Than Omeprazole and ~850‑Fold More Potent Than Albendazole
In a head-to-head enzyme kinetic study using mushroom tyrosinase with L-DOPA as substrate, 5-methoxy-2-mercaptobenzimidazole (5-M-2-MB) demonstrated an IC₅₀ of 60 ± 2 nM (0.06 μM) and a Ki of 80 ± 1 nM, representing reversible competitive inhibition [1]. The same research group reported the comparative inhibition rank-order within the benzimidazole chemotype: 5-M-2-MB (IC₅₀ = 0.06 ± 0.002 μM) > omeprazole (IC₅₀ = 40 ± 1.2 μM) > albendazole (IC₅₀ = 51 ± 1.5 μM) > 2‑2‑A‑1HB (IC₅₀ = 128 ± 1.3 μM) [1]. Molecular docking identified specific hydrogen‑bond and hydrophobic interactions between 5-M-2-MB and tyrosinase residues Trp‑358, Thr‑308, Glu‑356, and Asp‑357 on the A‑chain [1].
| Evidence Dimension | Tyrosinase inhibitory potency (IC₅₀, mushroom tyrosinase, L‑DOPA substrate) |
|---|---|
| Target Compound Data | IC₅₀ = 60 ± 2 nM (0.06 μM); Ki = 80 ± 1 nM |
| Comparator Or Baseline | Omeprazole IC₅₀ = 40 μM; Albendazole IC₅₀ = 51 μM; 2‑2‑A‑1HB IC₅₀ = 128 μM |
| Quantified Difference | ~667‑fold more potent than omeprazole; ~850‑fold more potent than albendazole; ~2,133‑fold more potent than 2‑2‑A‑1HB |
| Conditions | Mushroom tyrosinase, L‑DOPA substrate, pH not specified; fluorescence quenching, molecular docking, and thermodynamic analyses consistent with competitive inhibition model |
Why This Matters
Purchasing an alternative benzimidazole such as omeprazole or albendazole for tyrosinase inhibition would require millimolar rather than nanomolar concentrations, rendering most cell-based or in vivo hyperpigmentation studies infeasible with the analog.
- [1] Chai, W.M. et al. 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism. J. Biosci. Bioeng. 2021, 131(4), 356–363. The intra‑study comparative rank‑order data are reported in the Results section and cited in subsequent commentary (scite.ai). View Source
